molecular formula C10H11ClO2 B8733614 Methyl 5-chloro-2-ethylbenzoate

Methyl 5-chloro-2-ethylbenzoate

Cat. No.: B8733614
M. Wt: 198.64 g/mol
InChI Key: DHVIMENUJZOYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-ethylbenzoate (CAS: 1403258-47-8) is an aromatic ester with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. Structurally, it features a benzoate backbone substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For instance, derivatives of methyl benzoate esters are often employed in the synthesis of bioactive molecules, such as PDE5 inhibitors and antihypertensive agents . The ethyl and chloro substituents influence its electronic and steric properties, making it a versatile building block in organic chemistry.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 5-chloro-2-ethylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

DHVIMENUJZOYEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Methyl 5-chloro-2-ethylbenzoate and related benzoate esters are critical in determining their physicochemical properties and applications. Below is a detailed comparison based on substituents, molecular parameters, and research findings:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (5-), C₂H₅ (2-) C₁₀H₁₁ClO₂ 198.65 Intermediate for PDE5 inhibitors; ethyl group enhances lipophilicity.
Methyl 5-chloro-2-hydroxybenzoate Cl (5-), OH (2-) C₈H₇ClO₃ 186.59 Higher aqueous solubility due to hydroxyl group; used in lab-scale organic synthesis.
Methyl 2-amino-5-chlorobenzoate Cl (5-), NH₂ (2-) C₈H₇ClNO₂ 184.60 Key intermediate for quinazolinones (anticancer/antiviral agents); forms hydrogen bonds.
Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate Cl (5-), sulfonamido (2-) C₂₁H₂₄ClNO₆S 454.93 Bulky substituents enable crystal packing via C–H⋯O interactions; used in structural studies.
Methyl 5-bromo-4-chloro-2-methoxybenzoate Br (5-), Cl (4-), OCH₃ (2-) C₉H₇BrClO₃ 294.51 Bromine enhances electrophilic reactivity; intermediate in cross-coupling reactions.
Methyl 5-chloro-2-hydrazinylbenzoate Cl (5-), NHNH₂ (2-) C₈H₉ClN₂O₂ 200.62 Hydrazinyl group facilitates hydrazone formation; potential for heterocyclic synthesis.

Key Research Findings

Electronic Effects: The ethyl group in this compound increases electron-donating effects compared to hydroxyl or amino substituents, influencing its reactivity in nucleophilic substitution reactions . Chlorine at the 5-position directs electrophilic attacks to specific positions on the aromatic ring, a property shared with Methyl 5-chloro-2-hydroxybenzoate .

Crystal Packing and Solubility :

  • Compounds with polar groups (e.g., –OH in Methyl 5-chloro-2-hydroxybenzoate) exhibit higher solubility in polar solvents but weaker crystal packing due to fewer intermolecular interactions .
  • Bulky substituents, such as sulfonamido groups, promote layered crystal structures via weak C–H⋯O interactions, as observed in Methyl 5-chloro-2-[N-(3-ethoxycarbonylpropyl)-4-methylbenzenesulfonamido]benzoate .

Biological Activity: Amino-substituted analogs (e.g., Methyl 2-amino-5-chlorobenzoate) are pivotal in synthesizing quinazolinones, which exhibit anticancer and antiviral properties . Hydrazinyl derivatives (e.g., Methyl 5-chloro-2-hydrazinylbenzoate) serve as precursors for hydrazones, a class of compounds with demonstrated antimicrobial activity .

Synthetic Utility :

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate’s bromine atom enables participation in palladium-catalyzed cross-coupling reactions, a feature absent in chloro- or ethyl-substituted analogs .

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